molecular formula C25H23N4NaO6S2 B14784368 6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt)

6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt)

Cat. No.: B14784368
M. Wt: 562.6 g/mol
InChI Key: DVGROUYSXVIIBB-UHFFFAOYSA-M
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Description

6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) is a complex organic compound with the molecular formula C25H24N4O6S2.Na. It is known for its vibrant color properties and is commonly used in various industrial applications, particularly in the dye and pigment industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative under controlled pH conditions .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized derivatives.

    Reduction: Typically results in the formation of aromatic amines.

Scientific Research Applications

6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color properties. The molecular targets and pathways involved include interactions with various enzymes and proteins, which can affect biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-hydroxy-5-[(2-(ethylphenylamino)sulfonyl)phenyl]azo]naphthalene-2-sulfonic acid sodium salt
  • 2-Naphthalenesulfonic acid, 6-amino-5-[(ethylphenylamino)sulfonyl]phenylazo-4-hydroxy-, monosodium salt

Uniqueness

6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) is unique due to its specific structural configuration, which imparts distinct color properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications .

Properties

Molecular Formula

C25H23N4NaO6S2

Molecular Weight

562.6 g/mol

IUPAC Name

sodium;6-amino-5-[[3-[(2-ethylphenyl)sulfamoyl]-4-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C25H24N4O6S2.Na/c1-3-16-6-4-5-7-21(16)29-36(31,32)23-13-18(10-8-15(23)2)27-28-25-20(26)11-9-17-12-19(37(33,34)35)14-22(30)24(17)25;/h4-14,29-30H,3,26H2,1-2H3,(H,33,34,35);/q;+1/p-1

InChI Key

DVGROUYSXVIIBB-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C.[Na+]

Origin of Product

United States

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